molecular formula C21H24IN3O2 B6259265 N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide CAS No. 2138086-05-0

N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide

Cat. No. B6259265
CAS RN: 2138086-05-0
M. Wt: 477.3
InChI Key:
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Description

N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide, commonly referred to as N-PIP, is a synthetic compound with a wide range of applications in scientific research. N-PIP was first synthesized in the early 2000s, and has since been used in a variety of areas, including drug discovery, biochemistry, and physiology. In

Scientific Research Applications

N-PIP has been used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology. In drug discovery, N-PIP has been used to identify new compounds with potential therapeutic applications. In biochemistry, N-PIP has been used to study the structure and function of proteins, as well as to identify new enzymes. In physiology, N-PIP has been used to study the effects of drugs on the human body.

Mechanism of Action

The mechanism of action of N-PIP is not yet fully understood. However, it is believed that N-PIP binds to certain receptors in the body, which then activates a cascade of biochemical reactions. These reactions can lead to a variety of physiological effects, depending on the type of receptor that is activated.
Biochemical and Physiological Effects
N-PIP has been shown to have a variety of biochemical and physiological effects. In particular, N-PIP has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition can lead to anti-inflammatory effects, as well as anti-cancer effects. N-PIP has also been shown to have an effect on the central nervous system, leading to sedative and anxiolytic effects.

Advantages and Limitations for Lab Experiments

N-PIP has several advantages for lab experiments. First, it is relatively easy to synthesize, and is readily available in powder form. Second, it is highly soluble in water, making it easy to work with in aqueous solutions. Third, it is relatively stable, and can be stored for long periods of time without significant degradation.
However, there are also some limitations to using N-PIP in lab experiments. First, it is not very water-soluble, making it difficult to work with in organic solvents. Second, it is not very stable in the presence of light or oxygen, making it difficult to use in long-term experiments. Finally, N-PIP is not very selective, meaning that it can interact with multiple receptors in the body, leading to unpredictable results.

Future Directions

N-PIP is a versatile compound with a wide range of applications in scientific research. In the future, there are several directions in which N-PIP could be explored. First, N-PIP could be used to develop new drugs that target specific receptors in the body. Second, N-PIP could be used to study the structure and function of proteins, as well as to identify new enzymes. Third, N-PIP could be used to study the effects of drugs on the human body. Finally, N-PIP could be used to develop new compounds with potential therapeutic applications.

Synthesis Methods

N-PIP is synthesized through a two-step process. The first step involves the reaction of 3,4-dihydro-2H-1-benzopyran-4-yl acetamide with 4-(4-iodophenyl)piperazin-1-yl chloride. This reaction yields N-PIP and hydrochloric acid as the product. The second step involves the purification of the N-PIP through recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide involves the reaction of 4-iodoaniline with piperazine to form 4-(4-iodophenyl)piperazine. This intermediate is then reacted with ethyl 2-chloroacetate to form ethyl 2-(4-(4-iodophenyl)piperazin-1-yl)acetate. The final compound is obtained by reacting ethyl 2-(4-(4-iodophenyl)piperazin-1-yl)acetate with 3,4-dihydro-2H-1-benzopyran-4-carboxylic acid.", "Starting Materials": [ "4-iodoaniline", "piperazine", "ethyl 2-chloroacetate", "3,4-dihydro-2H-1-benzopyran-4-carboxylic acid" ], "Reaction": [ "4-iodoaniline is reacted with piperazine in the presence of a base to form 4-(4-iodophenyl)piperazine.", "4-(4-iodophenyl)piperazine is then reacted with ethyl 2-chloroacetate in the presence of a base to form ethyl 2-(4-(4-iodophenyl)piperazin-1-yl)acetate.", "Finally, ethyl 2-(4-(4-iodophenyl)piperazin-1-yl)acetate is reacted with 3,4-dihydro-2H-1-benzopyran-4-carboxylic acid in the presence of a base to form N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide." ] }

CAS RN

2138086-05-0

Product Name

N-(3,4-dihydro-2H-1-benzopyran-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide

Molecular Formula

C21H24IN3O2

Molecular Weight

477.3

Purity

95

Origin of Product

United States

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